1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-10-5-6-13(12(17)7-10)20-16(23)18-9-14-19-11(2)8-15(21-14)22(3)4/h5-8H,9H2,1-4H3,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKOLJOFWRUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19ClN4O, with a molecular weight of 318.81 g/mol. The compound features a chloro-substituted aromatic ring and a pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines.
- Antimicrobial Properties : It has shown potential against a range of bacterial strains, indicating possible use as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The biological activity of 1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) enzymes.
- Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antitumor Efficacy :
- In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effectiveness at low concentrations.
- A study reported that the compound inhibited the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.
-
Antimicrobial Activity :
- The compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL.
- Additionally, it showed effectiveness against certain fungal strains, suggesting broad-spectrum antimicrobial potential.
-
Anti-inflammatory Studies :
- In animal models, administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation tests. The observed reduction was statistically significant compared to control groups.
Data Tables
| Activity Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antitumor | Breast Cancer Cells | 15 µM |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL |
| Bacillus subtilis | 4 µg/mL | |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction |
Vergleich Mit ähnlichen Verbindungen
Aromatic Substituent Variation
- Target vs. Analog 1 : The target compound has a 2-chloro-4-methylphenyl group, whereas Analog 1 features a 3-chlorophenyl group. The chloro substituent’s position (2 vs. 3) alters steric and electronic interactions. The 4-methyl group in the target may enhance lipophilicity compared to Analog 1’s unsubstituted para position .
Heterocyclic Core and Substituents
- Pyrimidine vs. The dimethylamino group in the target (vs. methylamino in Analog 2) provides stronger electron donation, modulating reactivity and solubility .
- Pyrimidine Substituents (Target vs. Analog 1): The target’s 4-dimethylamino and 6-methyl groups contrast with Analog 1’s 4-methyl and 6-pyrrolidinyl substituents. The pyrrolidinyl group in Analog 1 introduces a bulkier, more flexible substituent, which could impact binding pocket accommodation .
Linker and Connectivity
- The target employs a methylene linker between the urea and pyrimidine, while Analog 1 uses an anilino group and Analog 2 a piperidine linker. These differences affect conformational flexibility and spatial orientation, critical for target engagement .
Q & A
Q. What are the recommended synthetic routes for this urea derivative, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions between substituted aryl isocyanates and amines. For example, a two-step approach may involve:
- Step 1 : Synthesis of the pyrimidinylmethylamine intermediate by alkylation of 4-(dimethylamino)-6-methylpyrimidin-2-amine with a chloromethylating agent.
- Step 2 : Reaction with 2-chloro-4-methylphenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea bond . Optimization includes using catalysts like DMAP to enhance coupling efficiency and controlling temperature to minimize side reactions (e.g., hydrolysis of isocyanate) .
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical validation requires a combination of:
- HPLC (C18 column, gradient elution with acetonitrile/water) to assess purity (>95%).
- NMR (¹H/¹³C) to confirm substituent positions, e.g., distinguishing methyl groups on the pyrimidine (δ 2.3–2.5 ppm) and aryl rings (δ 2.1–2.4 ppm) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 375.2) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Poor aqueous solubility is expected due to aromatic substituents. Use DMSO for stock solutions (test stability over 72 hours via HPLC).
- Stability : Monitor degradation under UV light and varying pH (4–9) using accelerated stability studies. Formulation in aqueous buffers may require surfactants or cyclodextrins .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to target enzymes?
- Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases) to identify key interactions, such as hydrogen bonds with the urea moiety or pyrimidine N-atoms.
- Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns trajectories, focusing on RMSD and ligand-protein interaction entropy .
Q. How should researchers address discrepancies in biological activity across assay systems?
Contradictory results (e.g., IC₅₀ variations) may arise from differences in:
- Cell lines (e.g., HEK293 vs. HeLa): Validate target expression via Western blot.
- Assay conditions (e.g., ATP concentration in kinase assays): Standardize protocols using reference inhibitors .
- Data normalization : Use Z’-factor analysis to confirm assay robustness .
Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Single-crystal X-ray diffraction (e.g., using synchrotron radiation) reveals:
- Torsion angles between urea and pyrimidine groups (critical for conformational analysis).
- Intermolecular interactions (e.g., π-π stacking of aryl rings) that influence packing and solubility .
Q. What methodologies assess metabolic stability in hepatic microsomes?
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